octadec-9-enyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-9-enyl 3-oxobutanoate is an organic compound belonging to the class of fatty alcohol esters. These esters are derivatives of fatty alcohols and are characterized by their long hydrocarbon chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octadec-9-enyl 3-oxobutanoate typically involves the esterification of octadec-9-en-1-ol with 3-oxobutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
Octadec-9-enyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Octadec-9-enyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadec-9-enyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexadec-9-enoic acid octadec-9-enyl ester: Similar in structure but with different chain lengths.
Octadec-17-enyl acetate: Another ester with a different functional group.
9-Hexadecenoic acid, 9-octadecenyl ester: Similar ester with variations in the hydrocarbon chain.
Uniqueness
Octadec-9-enyl 3-oxobutanoate stands out due to its specific ester linkage and the presence of both an unsaturated hydrocarbon chain and a keto group.
Properties
CAS No. |
70938-04-4 |
---|---|
Molecular Formula |
C22H40O3 |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
octadec-9-enyl 3-oxobutanoate |
InChI |
InChI=1S/C22H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h10-11H,3-9,12-20H2,1-2H3 |
InChI Key |
AMWMSOYJVUOPLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.